N,N'-bis(4-butylphenyl)benzene-1,4-dicarboxamide
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Overview
Description
N,N’-bis(4-butylphenyl)benzene-1,4-dicarboxamide is an organic compound with the molecular formula C26H32N2O2. It is known for its applications in the synthesis of charge transport and light-emitting polymers . This compound is characterized by its unique structure, which includes two butylphenyl groups attached to a benzene-1,4-dicarboxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-butylphenyl)benzene-1,4-dicarboxamide typically involves the reaction of 4-butylaniline with terephthaloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(4-butylphenyl)benzene-1,4-dicarboxamide may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the condensation reaction, and the product is subsequently purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-butylphenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N’-bis(4-butylphenyl)benzene-1,4-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a monomer for the synthesis of charge transport and light-emitting polymers.
Medicine: Investigated for its potential use in drug delivery systems due to its structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N,N’-bis(4-butylphenyl)benzene-1,4-dicarboxamide involves its ability to participate in charge transport processes. The compound’s structure allows for efficient electron and hole transport, making it suitable for use in electronic devices. The molecular targets and pathways involved include the interaction with electron-rich and electron-deficient sites within the polymer matrix .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: Similar structure but with amino groups instead of butyl groups.
N,N’-bis(4-methylphenyl)benzene-1,4-dicarboxamide: Contains methyl groups instead of butyl groups.
N,N’-bis(4-phenyl)benzene-1,4-dicarboxamide: Lacks the butyl substituents.
Uniqueness
N,N’-bis(4-butylphenyl)benzene-1,4-dicarboxamide is unique due to its butyl substituents, which enhance its solubility and processability in organic solvents. This makes it particularly useful in the synthesis of polymers for electronic applications .
Properties
Molecular Formula |
C28H32N2O2 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-N,4-N-bis(4-butylphenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H32N2O2/c1-3-5-7-21-9-17-25(18-10-21)29-27(31)23-13-15-24(16-14-23)28(32)30-26-19-11-22(12-20-26)8-6-4-2/h9-20H,3-8H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
MFXLREXGYOKWPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CCCC |
Origin of Product |
United States |
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